molecular formula C4H5F3N2O3S B039950 Imidazole trifluoromethanesulfonate CAS No. 29727-06-8

Imidazole trifluoromethanesulfonate

Cat. No.: B039950
CAS No.: 29727-06-8
M. Wt: 218.16 g/mol
InChI Key: JNJFONBBNLVENC-UHFFFAOYSA-N
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Description

Imidazole trifluoromethanesulfonate is a chemical compound that belongs to the class of imidazole derivatives. It is characterized by the presence of a trifluoromethanesulfonate group attached to the imidazole ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole trifluoromethanesulfonate typically involves the reaction of imidazole with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include the use of a solvent like dichloromethane or acetonitrile, and the reaction is performed at low temperatures to control the reactivity of the trifluoromethanesulfonic anhydride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems to control the reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Imidazole trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield imidazole derivatives with various functional groups, while oxidation reactions can produce imidazole N-oxides.

Scientific Research Applications

Imidazole trifluoromethanesulfonate has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, serving as a versatile building block.

    Pharmaceuticals: It is employed in the development of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.

    Materials Science: It is used in the preparation of advanced materials, including polymers and catalysts, due to its unique electronic properties.

    Biological Research: It is utilized in the study of enzyme mechanisms and protein interactions, given its ability to interact with biological molecules.

Comparison with Similar Compounds

    Imidazole: The parent compound, imidazole, shares the core structure but lacks the trifluoromethanesulfonate group.

    Trifluoromethanesulfonic Acid: This compound contains the trifluoromethanesulfonate group but lacks the imidazole ring.

    Other Imidazole Derivatives: Compounds such as imidazole-4-carboxaldehyde and imidazole-2-thione have different substituents on the imidazole ring.

Uniqueness: Imidazole trifluoromethanesulfonate is unique due to the presence of both the imidazole ring and the trifluoromethanesulfonate group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. Its ability to participate in a wide range of reactions and its utility in diverse fields highlight its significance compared to other similar compounds.

Properties

IUPAC Name

1H-imidazole;trifluoromethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2.CHF3O3S/c1-2-5-3-4-1;2-1(3,4)8(5,6)7/h1-3H,(H,4,5);(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJFONBBNLVENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN1.C(F)(F)(F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431575
Record name Imidazole trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29727-06-8
Record name Imidazole trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazol-3-ium Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazole trifluoromethanesulfonate
Reactant of Route 2
Imidazole trifluoromethanesulfonate

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